molecular formula C11H11BrFNO5S B12316107 5-Bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoic acid

5-Bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoic acid

Katalognummer: B12316107
Molekulargewicht: 368.18 g/mol
InChI-Schlüssel: AAPFVESCHSOFKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoic acid is a chemical compound with the molecular formula C11H11BrFNO5S and a molecular weight of 368.18 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of bromine, fluorine, and morpholine-4-sulfonyl groups attached to a benzoic acid core.

Vorbereitungsmethoden

The synthesis of 5-Bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: The nitro group is then reduced to an amine using reducing agents like tin and hydrochloric acid.

    Bromination and Fluorination:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

5-Bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The exact molecular pathways involved depend on the specific biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-Bromo-2-fluoro-3-(morpholine-4-sulfonyl)benzoic acid include:

    5-Bromo-2-fluorobenzoic acid: Lacks the morpholine-4-sulfonyl group, making it less versatile in certain applications.

    2-Fluoro-3-(morpholine-4-sulfonyl)benzoic acid: Lacks the bromine atom, which may affect its reactivity and binding properties.

    5-Bromo-3-(morpholine-4-sulfonyl)benzoic acid: Lacks the fluorine atom, which can influence its chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H11BrFNO5S

Molekulargewicht

368.18 g/mol

IUPAC-Name

5-bromo-2-fluoro-3-morpholin-4-ylsulfonylbenzoic acid

InChI

InChI=1S/C11H11BrFNO5S/c12-7-5-8(11(15)16)10(13)9(6-7)20(17,18)14-1-3-19-4-2-14/h5-6H,1-4H2,(H,15,16)

InChI-Schlüssel

AAPFVESCHSOFKW-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1S(=O)(=O)C2=CC(=CC(=C2F)C(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.